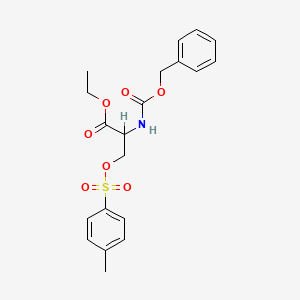

Ethyl 2-benzyloxycarbonylamino-3-(toluene-4-sulfonyloxy)propionate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-benzyloxycarbonylamino-3-(toluene-4-sulfonyloxy)propionate is a chemical compound with the CAS Number: 120824-80-8 . It has a molecular weight of 421.47 and its IUPAC name is ethyl 2-{[(benzyloxy)carbonyl]amino}-3-{[(4-methylphenyl)sulfonyl]oxy}propanoate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C20H23NO7S/c1-3-26-19(22)18(21-20(23)27-13-16-7-5-4-6-8-16)14-28-29(24,25)17-11-9-15(2)10-12-17/h4-12,18H,3,13-14H2,1-2H3,(H,21,23) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a beige solid and it should be stored at room temperature .Scientific Research Applications

Chemical Synthesis and Organic Reactions

Ethyl 2-benzyloxycarbonylamino-3-(toluene-4-sulfonyloxy)propionate may be involved in the synthesis of complex organic molecules, benefiting from methodologies described in the literature. For instance, the use of carbanions stabilized by electron-withdrawing groups, such as sulfonyloxy groups, is central to carbon-carbon bond formation in organic synthesis. These reactions often involve addition and substitution mechanisms that are crucial for constructing diverse molecular architectures (Arseniyadis, Kyler, & Watt, 1984). Such methodologies could potentially be applied to or inspired by the manipulation of Ethyl 2-benzyloxycarbonylamino-3-(toluene-4-sulfonyloxy)propionate, highlighting its relevance in synthetic organic chemistry.

Biochemical Insights

Although not directly related, research on the biochemical precursor of ethylene, 1-aminocyclopropane-1-carboxylic acid (ACC), underscores the significance of studying chemical precursors in plants. ACC, similar to Ethyl 2-benzyloxycarbonylamino-3-(toluene-4-sulfonyloxy)propionate in its role as a precursor molecule, has been found to have multiple roles beyond ethylene production, including signaling functions independent of ethylene. This illustrates the potential for precursor molecules to have multifaceted roles in biochemical processes (Van de Poel & Van Der Straeten, 2014).

Environmental and Microbial Interactions

The degradation of organic compounds, including aromatic hydrocarbons (e.g., benzene, toluene, ethylbenzene, and xylene - BTEX), by anaerobic bacteria, highlights the importance of understanding the environmental fate and microbial interactions of complex chemicals. Research has shown that certain microbial communities can effectively degrade BTEX compounds under anaerobic conditions, which may offer insights into the biodegradation potential of related compounds like Ethyl 2-benzyloxycarbonylamino-3-(toluene-4-sulfonyloxy)propionate (Weelink, Eekert, & Stams, 2010). Understanding these processes is vital for assessing the environmental impact and remediation strategies for various organic contaminants.

Safety And Hazards

properties

IUPAC Name |

ethyl 3-(4-methylphenyl)sulfonyloxy-2-(phenylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO7S/c1-3-26-19(22)18(21-20(23)27-13-16-7-5-4-6-8-16)14-28-29(24,25)17-11-9-15(2)10-12-17/h4-12,18H,3,13-14H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSFXIOOUGXOOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(COS(=O)(=O)C1=CC=C(C=C1)C)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-benzyloxycarbonylamino-3-(toluene-4-sulfonyloxy)propionate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitrobenzoic acid](/img/structure/B2602358.png)

![N-benzyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2602361.png)

![N-(naphthalen-1-yl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2602364.png)

![[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2602365.png)

![3-Methyl-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2602371.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2602373.png)

![methyl 3-(2,5-difluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2602376.png)